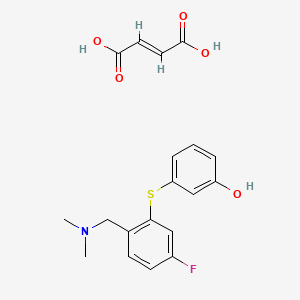
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a hydroxyphenylthio group, and a dimethylamino group attached to a benzylamine backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the fluorine atom and the hydroxyphenylthio group.
Formation of Maleate Salt: Reaction with maleic acid to form the maleate salt.
Each step requires specific reaction conditions, such as temperature control, use of catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom and the hydroxyphenylthio group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-fluoro-2-nitroaniline
- 4-Fluoro-N,N-dimethyl-2-nitroaniline
Uniqueness
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is unique due to the presence of the hydroxyphenylthio group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and potential biological activities compared to similar compounds.
Properties
CAS No. |
134987-54-5 |
|---|---|
Molecular Formula |
C19H20FNO5S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[2-[(dimethylamino)methyl]-5-fluorophenyl]sulfanylphenol |
InChI |
InChI=1S/C15H16FNOS.C4H4O4/c1-17(2)10-11-6-7-12(16)8-15(11)19-14-5-3-4-13(18)9-14;5-3(6)1-2-4(7)8/h3-9,18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LZRQCVZWGZCWTG-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















